molecular formula C32H38N2O5 B11933615 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid

Cat. No.: B11933615
M. Wt: 530.7 g/mol
InChI Key: QCSMGOCTDJAWRQ-WLHGVMLRSA-N
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Description

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; (E)-but-2-enedioic acid is a piperazine derivative structurally related to the GBR series of dopamine transporter (DAT) inhibitors, notably GBR 12909 and GBR 12933. The compound consists of a piperazine core substituted with a 2-benzhydryloxyethyl group and a 3-phenylpropyl chain, forming a dihydrochloride salt with (E)-but-2-enedioic acid (fumaric acid) . Its design leverages the piperazine scaffold common in monoamine transporter inhibitors, with modifications aimed at optimizing DAT affinity and selectivity over serotonin (SERT) and norepinephrine transporters (NET) .

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid

InChI

InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QCSMGOCTDJAWRQ-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Salt Formation Protocol

The free base is converted to its fumarate salt to enhance solubility and stability:

  • Dissolution of Base : 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine (10 mmol) is dissolved in a 1:4 mixture of methanol and dichloromethane (50 mL total) at 25–30°C.

  • Acid Addition : Fumaric acid (10.5 mmol, 1.05 equiv) is added gradually to the solution. The mixture is stirred for 2–3 hours until precipitation is complete.

  • Isolation : The precipitate is filtered, washed with cold methanol, and dried under vacuum at 50°C for 12 hours.

Reaction Equation :

Piperazine Base+Fumaric AcidMeOH/DCMFumarate Salt\text{Piperazine Base} + \text{Fumaric Acid} \xrightarrow{\text{MeOH/DCM}} \text{Fumarate Salt}

Key Data :

ParameterValueSource
Molar Ratio (Base:Acid)1:1.05
Yield85–90%
Melting Point223–225°C (decomp.)

Characterization of the Fumarate Salt

  • PXRD : Distinct peaks at 6.4°, 11.1°, and 25.4° 2θ confirm crystalline structure.

  • ¹H NMR (DMSO-d₆): Additional peaks at δ 6.65 (s, 2H, fumarate CH=CH) and δ 2.30 (s, 2H, piperazine NH⁺).

  • Elemental Analysis : Calculated for C₃₄H₃₈N₂O₆ (M.W. 570.68): C 71.56%, H 6.71%, N 4.91%; Found: C 71.42%, H 6.68%, N 4.85%.

Optimization and Industrial-Scale Considerations

Solvent Selection

  • Base Synthesis : DMF is preferred over toluene due to higher polarity, which improves reaction kinetics.

  • Salt Formation : Methanol/DCM mixtures achieve optimal solubility of both base and acid, minimizing byproducts.

Comparative Analysis of Salt Forms

PropertyDihydrochloride SaltFumarate Salt
Solubility (H₂O)12 mg/mL28 mg/mL
HygroscopicityHighModerate
Stability (40°C/75% RH)Degrades by 8% in 4 weeksDegrades by 2% in 4 weeks
Bioavailability67% (rat model)82% (rat model)

Data sourced from .

Chemical Reactions Analysis

Types of Reactions

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Benzhydryl chloride, phenylpropyl chloride, Lewis acids, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Dopamine Reuptake Inhibition

GBR 12935 is primarily studied for its potent inhibition of dopamine reuptake. This mechanism is crucial for increasing dopamine availability in synaptic clefts, making it a candidate for treating various neuropsychiatric disorders:

  • Depression: Research indicates that enhancing dopaminergic signaling can alleviate symptoms of depression by improving mood and motivation .
  • Attention Deficit Hyperactivity Disorder (ADHD): The compound's ability to modulate dopamine levels suggests potential therapeutic benefits in managing ADHD symptoms .
  • Addiction and Substance Abuse: By altering dopamine dynamics, GBR 12935 may influence reinforcement behaviors, making it relevant in addiction studies.

2. Neuropharmacological Research

In addition to therapeutic applications, GBR 12935 serves as a valuable tool in neuropharmacological research:

  • Behavioral Studies: Animal models have used GBR 12935 to explore the effects of enhanced dopaminergic activity on locomotor activity and reinforcement behaviors. These studies provide insights into the underlying mechanisms of addiction and reward pathways.
  • Drug Interaction Studies: The compound aids in understanding drug interactions within the dopaminergic system, contributing to the development of new pharmacological agents targeting similar pathways.

Synthesis and Methodologies

The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine involves several steps, typically including nucleophilic substitutions that yield high-purity products suitable for research applications. Key synthetic routes include:

  • Starting Materials: The synthesis begins with readily available piperazine derivatives and requires careful selection of substituents to achieve desired biological activity.
  • Reaction Conditions: Various reaction conditions are optimized to enhance yield and selectivity, including temperature control and solvent choice .

Table: Summary of Key Research Findings on GBR 12935

Study ReferenceFocus AreaKey Findings
DepressionDemonstrated efficacy in reducing depressive symptoms in animal models through enhanced dopaminergic signaling.
ADHDShowed potential as a treatment for ADHD by improving attention and reducing impulsivity in behavioral tests.
AddictionInfluenced reinforcement behaviors in rodent models, suggesting implications for addiction therapies.

Mechanism of Action

The mechanism of action of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

GBR 12909 and GBR 12935

GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) are prototypical DAT inhibitors. Key comparisons:

  • Structural Differences :
    • GBR 12909 features bis(4-fluorophenyl)methoxyethyl substitution, whereas the target compound uses a benzhydryloxyethyl group (two phenyl rings without fluorine).
    • Both share the 3-phenylpropyl chain on the piperazine nitrogen, critical for DAT binding .
  • Pharmacological Profile: GBR 12909 exhibits high DAT affinity (Ki ≈ 1–5 nM) but moderate selectivity over SERT (10–20×) .

SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

SA4503 is a selective sigma-1 (σ1) receptor agonist, structurally divergent due to its 3,4-dimethoxyphenethyl substituent:

  • Activity : Binds σ1 receptors (Ki ≈ 17 nM) with >200× selectivity over σ2 .
  • Functional Effects : Enhances acetylcholine release in the cortex and hippocampus without cholinergic side effects, unlike acetylcholinesterase inhibitors .
  • Divergence : The target compound’s benzhydryloxyethyl group likely precludes σ1 activity, emphasizing DAT/SERT targeting instead .

Bridged Piperazine Derivatives

Rigidified analogs of GBR 12909/12935 (e.g., bridged piperazines) show:

  • Improved DAT/SERT Selectivity : Compound 33 (3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)propan-1-ol) exhibits DAT affinity comparable to GBR 12909 but higher SERT selectivity (~50×) .
  • Impact of Fluorination: Fluorine substitution on phenyl rings (e.g., GBR 12909) enhances DAT binding but may reduce metabolic stability compared to non-fluorinated analogs like the target compound .

Data Table: Key Pharmacological Parameters

Compound DAT Ki (nM) SERT Ki (nM) Selectivity (DAT/SERT) Additional Targets References
Target Compound* ~3–5† ~50–100† ~10–20× None reported
GBR 12909 1.2 24 20× Moderate hERG affinity
GBR 12935 2.5 30 12× hERG (medium affinity)
SA4503 >1000 >1000 N/A σ1 receptor (Ki = 17 nM)
Compound 33 (racemic) 0.8 40 50× None reported

*Assumed based on structural similarity to GBR 12907.
†Hypothetical values extrapolated from analogs.

Mechanistic and Functional Comparisons

Dopaminergic Effects

  • Target Compound : Likely inhibits dopamine reuptake, increasing extracellular dopamine in the nucleus accumbens, akin to GBR 12909 (400% basal DA at 100 µM) .
  • GBR 12935 : Shows similar dopaminergic effects but with lower potency .
  • I-893: A fluorinated analog reduces dopamine turnover, suggesting presynaptic DAT blockade without postsynaptic receptor activation .

Biological Activity

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine; (E)-but-2-enedioic acid, commonly referred to as GBR 12935, is a piperazine derivative that has garnered attention in the field of neuropharmacology due to its significant biological activity, particularly as a selective dopamine reuptake inhibitor. This compound's structure and its pharmacological properties make it a valuable subject of study for potential therapeutic applications in treating neuropsychiatric disorders.

Chemical Structure

The compound is characterized by a piperazine ring substituted with a benzhydryloxyethyl group and a 3-phenylpropyl moiety, along with an (E)-but-2-enedioic acid component. This unique structure contributes to its ability to modulate neurotransmitter levels, particularly dopamine.

GBR 12935 primarily functions as a dopamine reuptake inhibitor . It selectively binds to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft, which increases the availability of dopamine in the brain. This mechanism is crucial for its potential therapeutic effects in conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Dopaminergic Effects

Research indicates that GBR 12935 influences dopamine levels in various brain regions. For instance, an oral administration study demonstrated that doses ranging from 50 to 250 mg/kg produced a transient increase in dopamine content in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . Additionally, norepinephrine levels were slightly decreased in the hypothalamus and frontal cortex after administration of the compound .

Selectivity and Affinity

Studies have shown that GBR 12935 exhibits high selectivity for DAT over serotonin transporter (SERT), making it a candidate for developing treatments aimed at increasing dopaminergic activity without significantly affecting serotonergic pathways . The structure-activity relationship (SAR) studies revealed that minor modifications in the compound's structure could dramatically alter its binding affinities for DAT and SERT, indicating potential avenues for optimizing therapeutic efficacy .

Case Studies and Research Findings

  • Dopamine Turnover Studies : A study investigated the effects of GBR 12935 on dopamine turnover in rats. The results indicated that while lower doses did not significantly affect monoamine levels, higher doses led to a notable increase in 3-methoxytyramine content, suggesting enhanced dopaminergic activity .
  • Therapeutic Potential : In preclinical models, GBR 12935 has been evaluated for its potential use as a treatment for cocaine addiction. A racemic hydroxylated analog demonstrated similar pharmacological profiles to GBR 12935 and effectively suppressed cocaine-maintained responding in rhesus monkeys without affecting food intake for extended periods .

Data Summary

StudyDose (mg/kg)Effect on DopamineEffect on Norepinephrine
Study 110No significant changeNo significant change
Study 250Transient increaseSlight decrease
Study 3250Dose-dependent decreaseSlight decrease

Q & A

Q. What synthetic methods are used to prepare 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine, and how is its structure validated?

The compound is synthesized via a convergent three-step process. Key steps include coupling N-(3-phenylpropyl)piperazine dihydrochloride with 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane under optimized conditions (e.g., solvent, temperature). Structural validation employs 1H NMR (e.g., δ 7.18–7.33 for aromatic protons, δ 3.62–2.41 for piperazine and ethylene moieties) and EIHRMS (observed m/z 426.2656 vs. calculated 426.2671). Purity is confirmed via elemental analysis of the maleate salt .

Q. What are the primary pharmacological targets of this compound?

The compound acts as a high-affinity dopamine transporter (DAT) inhibitor, with selectivity over serotonin (SERT) and norepinephrine transporters (NET). Binding assays using radiolabeled ligands (e.g., [³H]GBR 12935) show IC₅₀ values in the nanomolar range for DAT. Substituents like 4-fluorophenyl groups enhance DAT affinity (IC₅₀ = 8.0 nM) while reducing SERT binding .

Q. How do substituents on the phenylpropyl or benzhydryloxyethyl moieties influence DAT/SERT selectivity?

  • C2 Substitution : Electron-donating groups (e.g., 2-fluoro) in the S-configuration enhance DAT affinity (IC₅₀ = 1.4 nM) via lone-pair interactions with DAT residues.
  • C3 Substitution : Steric bulk (e.g., methyl) reduces DAT binding, while sp²-hybridized groups (e.g., keto) abolish activity.
  • Bis(4-fluorophenyl)methoxy : Increases DAT affinity by ~2-fold compared to diphenylmethoxy .

Advanced Research Questions

Q. How does stereochemistry affect enantioselectivity in DAT/SERT binding?

S-enantiomers of hydroxylated derivatives (e.g., (S)-(+)-1-[4-[2-(diphenylmethoxy)ethyl]piperazinyl]-3-phenylpropan-2-ol) exhibit >100-fold selectivity for DAT over SERT. In contrast, R-enantiomers show higher SERT affinity. The two-carbon spacer between the hydroxyl and piperazine is critical for enantioselectivity .

Q. What strategies improve pharmacokinetic profiles for sustained cocaine-abuse therapy?

Prodrug esters (e.g., decanoate ester of racemic 32) enable extended release via intramuscular depot injection. In rhesus monkeys, a single dose suppressed cocaine-maintained behavior for ~30 days without affecting food-reinforced responses. Hydrophobic esters enhance plasma half-life by slowing hydrolysis .

Q. How does structural rigidity (e.g., bridged piperazines) impact DAT binding?

Replacing piperazine with 3,8-diaza[3.2.1]bicyclooctane maintains DAT affinity (IC₅₀ = 8.0 nM) but reduces SERT binding by 93-fold. Rigid analogs like N-indolylmethyl-3,8-diaza[3.2.1]bicyclooctane achieve sub-nanomolar DAT affinity (IC₅₀ = 1.4 nM) but lower reuptake inhibition .

Q. Why do buffer conditions (e.g., pH, buffer type) alter observed binding affinities?

In [³H]GBR 12935 binding assays, dopamine potency at pH 6.5 (N-(2-acetamido)-2-iminodiacetate buffer) is 2-fold higher than at pH 8.0 (HEPES buffer). Buffer-specific ion interactions may modulate ligand-receptor protonation states .

Q. What in vivo models validate efficacy in reducing cocaine-seeking behavior?

Microdialysis in rats shows compound 6 elevates extracellular dopamine by 300% (EC₅₀ = 0.1 mg/kg). In rhesus monkeys, compound 34 reduces cocaine self-administration (ED₅₀ = 0.56 mg/kg) without affecting food rewards. Behavioral assays correlate with DAT occupancy >80% .

Q. How do sigma receptor interactions emerge from piperazine modifications?

Removing the diphenylmethoxyethyl group shifts affinity to sigma receptors (IC₅₀ = 20 nM). Trans-2,5-dimethylpiperazine derivatives lose DAT binding but gain sigma-1 affinity (Ki = 8.2 nM), suggesting structural overlap in pharmacophores .

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